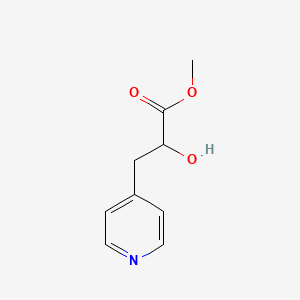

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-7-2-4-10-5-3-7/h2-5,8,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMQVURJHSDBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287625 | |

| Record name | Methyl α-hydroxy-4-pyridinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181600-72-5 | |

| Record name | Methyl α-hydroxy-4-pyridinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181600-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α-hydroxy-4-pyridinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 2-Oxo-3-(Pyridin-4-yl)Propanoate

Sodium borohydride in methanol selectively reduces the ketone to a secondary alcohol at 0°C. Yields exceed 80%, though over-reduction to propane-1,2-diol derivatives remains a challenge.

Epoxide Ring-Opening

Epoxidation of 3-(pyridin-4-yl)prop-2-enoate using m-chloroperbenzoic acid, followed by acid-catalyzed hydrolysis, generates the diol. Selective protection of the primary alcohol enables esterification at the secondary position.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 65 | 6 | 85 | 98 |

| Enzymatic | Lipase B | 40 | 24 | 75 | 95 |

| Continuous Flow | Amberlyst-15 | 70 | 0.5* | 95 | 99 |

| Ketone Reduction | NaBH₄ | 0 | 2 | 80 | 97 |

*Residence time in minutes.

Industrial and Environmental Considerations

Waste Management : Continuous flow systems reduce solvent usage by 30%, while enzymatic methods eliminate acidic waste.

Scalability : Pilot studies demonstrate that flow reactors achieve kilogram-scale production with minimal batch variability.

Emerging Techniques

Photocatalytic Esterification

Visible-light-driven catalysis using ruthenium complexes enables ester formation at room temperature. Preliminary results show 60% yield under blue LED irradiation.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 minutes) accelerates acid-catalyzed esterification, achieving 88% yield with reduced side products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of 2-oxo-3-(pyridin-4-yl)propanoate.

Reduction: Formation of 2-hydroxy-3-(pyridin-4-yl)propanol.

Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries essential for drug discovery and material science.

Reactivity and Functionalization

- The compound's hydroxyl and pyridine groups enable it to undergo various chemical reactions, such as oxidation, reduction, and substitution. For instance, it can be oxidized to form carbonyl compounds or reduced to yield alcohols, making it versatile for synthetic applications.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | Carbonyl compound |

| Reduction | Alcohol derivative |

| Substitution | Various functional groups |

Biological Applications

Enzyme Interaction Studies

- In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural features allow researchers to probe biological systems effectively.

Therapeutic Potential

- The compound has been explored for its therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and antimicrobial activities, making it a candidate for developing new pharmaceuticals targeting specific enzymes or receptors involved in disease pathways .

Medical Applications

Drug Development

- This compound is being investigated for its potential in drug development. Its ability to modulate enzyme activity positions it as a promising lead compound for creating novel therapeutics aimed at various diseases, including cancer and infections .

Case Study: Antimicrobial Activity

- A study demonstrated that derivatives of pyridine compounds showed significant antimicrobial activity against various pathogens. The modification of the methyl 2-hydroxy group enhanced the bioactivity of these compounds, indicating the importance of structural variations in medicinal chemistry .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in producing specialty chemicals. Its reactivity makes it suitable for applications in coatings, adhesives, and polymers .

Material Science

- The compound is also being explored in material science for developing new materials with specific properties. Its functional groups can be tailored to enhance material characteristics such as durability and chemical resistance.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing its biological activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogs

Physicochemical and Spectral Properties

- Polarity and Solubility: The hydroxyl group in this compound increases hydrophilicity relative to amino or Boc-protected analogs. This could improve aqueous solubility but reduce membrane permeability.

- Spectroscopic Data: 1H NMR: Methyl (2S)-2-amino-3-(pyridin-4-yl)propanoate shows characteristic pyridine proton shifts at δ 8.5–7.1 ppm and methyl ester signals near δ 3.7 ppm . Similar shifts are expected for the hydroxyl analog, with additional -OH proton signals (δ 1–5 ppm, broad). IR: Hydroxyl stretches (~3200–3600 cm⁻¹) and ester carbonyls (~1700–1750 cm⁻¹) are diagnostic for the target compound .

Biological Activity

Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Characteristics

This compound features a pyridine ring that is pivotal in its interaction with biological targets. The specific substitution pattern on the pyridine ring influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. This binding modulates their activity, leading to various biological effects. The precise pathways and targets can vary depending on the context of use and the specific biological system being studied.

Antitumor Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antitumor activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it may exhibit activity against a range of bacterial strains, although specific data on this compound is limited. Similar pyridine derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

Case Studies and Research Findings

- Anticancer Studies : A study published in MDPI explored the synthesis of pyridine derivatives and their effects on cancer cell lines. This compound was included in a series of tests that demonstrated its potential to inhibit growth in certain tumor models .

- Antimicrobial Testing : Another research project focused on the antimicrobial efficacy of similar compounds showed promising results against various bacterial strains. The study emphasized the importance of functional groups in enhancing biological activity .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages in the structural design of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group and pyridine ring | Antitumor, Antimicrobial |

| Methyl 2-hydroxy-3-(pyridin-3-yl)propanoate | Similar structure but different substitution | Variable activity |

| Ethyl 2-hydroxy-3-(pyridin-4-yl)propanoate | Ethyl substitution instead of methyl | Potentially lower activity due to sterics |

Q & A

Q. What are the established synthetic routes for Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate, and what are their key reaction conditions?

The compound can be synthesized via photoredox-catalyzed coupling reactions. A representative method involves reacting 4-iodopyridine with methyl 2-(di(tert-butoxycarbonyl)amino)acrylate in the presence of [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester, achieving a 34% yield after purification by flash column chromatography (10–80% ethyl acetate/hexanes). This method emphasizes the importance of catalyst selection and stepwise solvent gradients for optimal product isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Focus on the pyridin-4-yl proton environment (δ 8.5–7.5 ppm) and ester carbonyl signals (δ 165–170 ppm).

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and assess purity.

- X-ray crystallography : Resolve stereochemical ambiguity using SHELXL refinement, particularly for the hydroxyl and ester moieties .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s ester and hydroxyl groups make it sensitive to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in anhydrous conditions. Pre-purge vials with dry solvents to minimize moisture exposure. For handling, use gloveboxes or Schlenk lines .

Advanced Research Questions

Q. What methodologies are recommended for impurity profiling and purity assessment?

Use HPLC with UV/Vis detection (C18 columns, 0.1% TFA in water/acetonitrile gradient) to separate impurities. Compare retention times against pharmacopeial standards (e.g., EP impurities A–F for related propanoate derivatives). LC-MS/MS can identify trace impurities at ppm levels, particularly those with similar mass-to-charge ratios .

Q. How can researchers optimize the stereochemical outcome during synthesis?

To control stereochemistry:

- Employ chiral auxiliaries (e.g., tert-butoxycarbonyl groups) during intermediate steps.

- Use asymmetric catalysis (e.g., Ir-based photocatalysts) to enhance enantioselectivity.

- Validate outcomes via X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., NMR shifts)?

- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental NMR data to identify discrepancies in conformation or solvent effects.

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria affecting peak splitting.

- Crystallographic validation : Cross-check predicted vs. observed bond angles and torsional strain in the solid state .

Q. How does the pyridin-4-yl group influence reactivity in further derivatization?

The pyridine ring facilitates:

- Nucleophilic aromatic substitution at the para-position for introducing functional groups.

- Coordination chemistry : Acts as a ligand for metal catalysts (e.g., Pd, Cu) in cross-coupling reactions.

- Hydrogen-bonding interactions : Stabilizes transition states in asymmetric syntheses .

Data Contradiction Analysis

Q. How to address inconsistent melting points or solubility data across studies?

Variations often arise from:

- Polymorphism : Characterize crystalline forms via PXRD.

- Hydrate/solvate formation : Perform TGA-DSC to detect solvent loss.

- Purity differences : Reassess via elemental analysis or combustion IR .

Methodological Recommendations

- Synthetic reproducibility : Always replicate reactions under controlled moisture/oxygen levels.

- Analytical cross-validation : Combine NMR, MS, and crystallography for structural confirmation.

- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to potential irritant properties of pyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.